2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
CAS No.: 898436-94-7
Cat. No.: VC6920271
Molecular Formula: C25H23N3O4
Molecular Weight: 429.476
* For research use only. Not for human or veterinary use.

CAS No. | 898436-94-7 |
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Molecular Formula | C25H23N3O4 |
Molecular Weight | 429.476 |
IUPAC Name | 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Standard InChI | InChI=1S/C25H23N3O4/c1-15-7-9-16(10-8-15)24(29)23-22(26)21(18-6-4-5-13-28(18)23)25(30)27-17-11-12-19(31-2)20(14-17)32-3/h4-14H,26H2,1-3H3,(H,27,30) |
Standard InChI Key | ALUUGUOOUKXMFR-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)OC)OC)N |
Molecular Characterization and Structural Analysis
Chemical Identity and Nomenclature
The compound’s IUPAC name, 2-amino-N-(3,4-dimethoxyphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, reflects its core indolizine scaffold substituted with:
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An amino group at position 2.
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A 4-methylbenzoyl group at position 3.
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A carboxamide group at position 1, linked to a 3,4-dimethoxyphenyl moiety.
Its molecular formula is C₂₆H₂₅N₃O₄, with a molecular weight of 455.50 g/mol. The presence of methoxy groups distinguishes it from the closely related derivative 2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide (CAS: 898433-72-2), which substitutes methyl groups for methoxy groups.
Spectroscopic and Computational Data
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Infrared (IR) Spectroscopy: Analogous indolizine derivatives exhibit characteristic peaks for amide C=O stretches near 1,690–1,700 cm⁻¹ and aromatic C-H bends at 750–850 cm⁻¹ . Methoxy groups typically show symmetric stretching at 2,830–2,950 cm⁻¹.
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Nuclear Magnetic Resonance (¹H NMR): Expected signals include:
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Mass Spectrometry: The molecular ion peak [M+H]⁺ is anticipated at m/z 456.2, with fragmentation patterns reflecting cleavage at the amide bond (m/z 397.1) and benzoyl group (m/z 119.0).
Synthetic Pathways and Optimization
General Synthesis of Indolizine Derivatives
Indolizine synthesis typically involves 1,3-dipolar cycloaddition or intramolecular cyclization strategies. For example:
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N-Acyl Pyridinium Salt Formation: Pyridine derivatives react with phenacyl bromides in the presence of triethylamine to form intermediates .
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Cycloaddition with Ethyl Propiolate: The N-acyl pyridinium salt undergoes [3+2] cycloaddition with ethyl propiolate, yielding an unstable indolizine precursor that aromatizes under basic conditions .
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Functionalization: Subsequent reactions with hydralazine or metformin introduce carboxamide or amino groups .
Challenges in Synthesizing the Target Compound
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Methoxy Group Sensitivity: The 3,4-dimethoxyphenyl moiety may undergo demethylation under strong acidic or basic conditions, necessitating protective strategies like tert-butoxycarbonyl (Boc) groups during synthesis .
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Purification: Column chromatography with ethyl acetate/hexane (3:7) or recrystallization from ethanol/water mixtures are standard methods .
Computational Drug-Likeness and Toxicity
ADMET Predictions
Using Accelrys Discovery Studio 4.0, key parameters for indolizine derivatives include:
Parameter | Value/Risk |
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Lipophilicity (LogP) | 3.2–3.8 (optimal range: 1–3) |
Water Solubility | -4.5 (LogS, poor solubility) |
CYP2D6 Inhibition | High risk (85% probability) |
Ames Mutagenicity | Negative |
These results suggest moderate bioavailability but potential hepatotoxicity risks .
Molecular Docking Insights
Docking studies with M. tuberculosis enoyl-acyl carrier protein reductase (InhA) show:
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The 4-methylbenzoyl group forms π-π interactions with Tyr158.
Comparative Analysis with Structural Analogs
Dimethoxy vs. Dimethyl Substitutions
Replacing methyl with methoxy groups:
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Increases polarity (cLogP: 3.8 → 3.2).
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Enhances metabolic stability due to reduced CYP450-mediated oxidation .
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May alter antibacterial potency by modulating target binding .
Patent Landscape and Clinical Relevance
No patents directly claim this compound, but related indolizines are under investigation for:
Mass Molarity Calculator
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